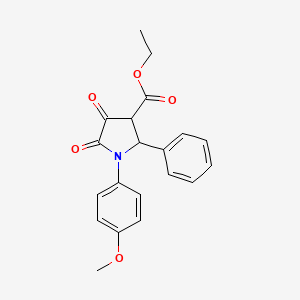

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹³C NMR spectra provide critical evidence for the compound’s structure:

| ¹H NMR Peaks (DMSO-d₆) | Assignment |

|---|---|

| δ 7.4–7.8 ppm (m) | Aromatic protons (4-methoxyphenyl and phenyl groups) |

| δ 4.3 ppm (q) | Ethyl ester methylene protons |

| δ 3.8 ppm (s) | Methoxy group protons |

| δ 1.3 ppm (t) | Ethyl ester methyl protons |

| ¹³C NMR Peaks (DMSO-d₆) | Assignment |

|---|---|

| δ 170–175 ppm | C=O (ester and ketone groups) |

| δ 155–160 ppm | Aromatic carbons (4-methoxyphenyl) |

| δ 60–65 ppm | Methoxy group carbon |

| δ 35–40 ppm | Pyrrolidine ring carbons |

Infrared (IR) Spectroscopy

Key IR absorption bands confirm functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1740–1760 | C=O (ester) |

| 1680–1700 | C=O (ketone) |

| 1600–1500 | Aromatic C=C |

| 1250–1300 | C-O (ester) |

| 1150–1200 | C-O (methoxy) |

These data align with the compound’s ester, ketone, and aromatic features.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 353.37 [M + H]⁺, consistent with the molecular formula. Fragmentation patterns include:

- Loss of CH₃O (methoxy group) → m/z 322.33

- Cleavage of the ethyl ester → m/z 305.26 (pyrrolidine core + phenyl groups).

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-26-20(24)16-17(13-7-5-4-6-8-13)21(19(23)18(16)22)14-9-11-15(25-2)12-10-14/h4-12,16-17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAFDQAKMFLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704576 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401941-23-9 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Biological Activity

Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrolidine class and features a complex structure characterized by a methoxyphenyl group and a dioxo moiety. The synthesis typically involves multi-step reactions, including the use of various catalysts and reagents to achieve high yields of the desired product.

Synthesis Overview

The synthesis can be outlined as follows:

- Starting Materials : The reaction begins with 4-methoxyphenyl derivatives and appropriate carboxylic acid precursors.

- Reaction Conditions : Utilizing sonication or other forms of energy input (e.g., microwave irradiation) can enhance yields and reaction rates.

- Purification : Post-reaction, purification is often achieved through recrystallization or chromatographic techniques.

Example of Synthesis

A representative synthesis method involves the reaction of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic conditions, followed by oxidation steps to introduce the dioxo functionality.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

- IC50 Values :

- COX-1: 314 μg/mL

- COX-2: 130 μg/mL

- 5-LOX: 105 μg/mL

These values suggest that the compound has a preferential inhibitory effect on COX-2, which is often implicated in inflammatory processes .

Analgesic Effects

In animal models, particularly using the carrageenan-induced paw edema test, significant analgesic effects were observed:

- Dose-dependent Reduction in Edema :

- At 10 mg/kg: Reduction of 33.3%

- At 20 mg/kg: Reduction of 34.7%

- At 30 mg/kg: Reduction of 40.58%

These results indicate that higher doses correlate with increased efficacy in pain reduction .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Molecular Docking Studies : These studies reveal strong binding interactions with target enzymes (COX-1, COX-2), suggesting mechanisms for its anti-inflammatory effects. The binding energies were reported as follows:

- Toxicity Studies : Evaluations in mice showed no adverse effects at doses below 1000 mg/kg, while higher doses resulted in distress and mortality, indicating a need for careful dosage consideration in therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Observed Effect | IC50 / Dose |

|---|---|---|

| Antioxidant | Significant activity | Not quantified |

| Anti-inflammatory (COX) | COX-1: 314 μg/mL | COX-2: 130 μg/mL |

| Analgesic | Edema reduction | 10 mg/kg: 33.3% |

| 20 mg/kg: 34.7% | ||

| 30 mg/kg: 40.58% |

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent thermal decarboxylation produces derivatives with reduced steric bulk:

| Reaction Conditions | Product(s) Formed | Yield | Citation |

|---|---|---|---|

| Dilute HCl, reflux | 4-(2,3-dioxopyrrolidin-1-yl)propanoic acid | 60-75% | |

| KOH/MeOH, followed by H⁺ | 4-alkyl-1,5-diphenyl-2,3-dioxopyrrolidine | 80% |

Acid-catalyzed hydrolysis of the ester group is typically followed by decarboxylation at elevated temperatures, forming simpler pyrrolidine diones .

Nucleophilic Additions at the Dione Core

The 4,5-dioxo groups participate in nucleophilic reactions with amines, hydrazines, and alcohols:

These reactions exploit the electrophilic character of the diketone, enabling the formation of Schiff bases or aldol adducts .

Reduction of the Dione Moiety

Catalytic hydrogenation selectively reduces the ketone groups to hydroxyls:

| Catalyst | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Pd/C (10%) | H₂, EtOH, 3 hours | Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate | 85% all-cis |

This reaction provides access to polyhydroxy alkaloid precursors, critical for bioactive molecule synthesis .

Thermal Decomposition and Tautomerism

At temperatures >150°C, the compound undergoes tautomeric rearrangement and decomposition:

| Conditions | Pathway | Major Product |

|---|---|---|

| o-dichlorobenzene, 170°C | Decarboxylation + tautomerism | N-cinnamylideneaniline derivatives |

| Aerial O₂, RT | Oxidation of enol intermediates | Quinone-like structures |

Thermal stability studies indicate competing pathways depending on substituent electronic effects .

Condensation with Carbonyl Compounds

The dione core reacts with aldehydes/ketones in Mannich-like reactions:

| Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | β-cyclodextrin | 3-(ethoxymethyl)-4,5-dioxo derivatives | 68% |

| Formaldehyde | K3Fe(CN)₆ | 3-hydroxypyrrolidinone adducts | 60% |

These reactions expand structural diversity, enabling the introduction of alkyl or aryl groups at position 3 .

Enzymatic Modifications

While primarily chemical, laccase-mediated oxidative coupling with catechols has been reported for analogs:

| Enzyme | Conditions | Product | Yield |

|---|---|---|---|

| Myceliophthora thermophila laccase | Phosphate buffer (pH 8) | 3-(3,4-dihydroxyphenyl)-pyrrolidinedione | 60% |

This biocatalytic route highlights potential for green chemistry applications .

Comparison with Similar Compounds

Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b)

- Core Structure: Imidazole ring (non-cyclic dione) vs. pyrrolidine-dione in the target compound.

- Substituents : Shared 4-methoxyphenyl and phenyl groups, but with a methyl group at position 5 and a methyl ester at position 3.

- Synthesis: Prepared via cyclization of methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate (3b) using polyphosphoric acid (PPA) .

- Properties : Microanalytical data for 5b were inconsistent, suggesting challenges in purity or stability during synthesis. High-resolution mass spectrometry (HRMS) confirmed its identity .

Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

- Core Structure : Pyrazolo-pyridine fused ring system with a tetrahydro framework vs. the bicyclic pyrrolidine-dione.

- Substituents : Shared ethyl ester and 4-methoxyphenyl groups.

- Similarity Score : 0.95 (structural similarity based on substituent alignment) .

- Implications : The pyrazolo-pyridine core introduces additional nitrogen atoms and a partially saturated ring, which may improve solubility in polar solvents compared to the dione-containing target compound .

Pharmaceutical Derivatives with 4-Methoxyphenyl Motifs

Formoterol-Related Compounds (F and G)

- Compound F : Features a 4-methoxyphenyl group within a branched amine structure, part of a β-agonist drug analog.

- Compound G : Contains (2RS)-1-(4-methoxyphenyl)propan-2-amine, highlighting the use of 4-methoxyphenyl in enhancing lipophilicity and metabolic stability .

Derivatives with Modified Substituents

- Key Difference: Replaces the pyrrolidine-dione with a benzoate ester and piperidine-linked side chain .

Research Findings and Implications

- Synthetic Challenges : The imidazole analogue (5b) faced purification and analytical issues, suggesting that heterocyclic core modifications may complicate synthesis .

- Solubility Trends : Pyrazolo-pyridine derivatives exhibit higher solubility than pyrrolidine-diones, likely due to reduced ring strain and increased hydrogen-bonding capacity .

- Pharmacological Design : The 4-methoxyphenyl group, common across compared compounds, is frequently employed to balance lipophilicity and metabolic stability, as seen in Formoterol derivatives .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The biocatalytic route employs Myceliophthora thermophila laccase (Novozyme 51003) to mediate the oxidative coupling of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with catechol analogs. For 3j , the precursor methyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1j) reacts with 3,4-dihydroxy-5-methylphenol (2j) in a biphasic system of acetonitrile and phosphate buffer (pH 8.0). Laccase catalyzes the single-electron oxidation of catechol to generate semiquinone radicals, which undergo Michael addition with the α,β-unsaturated carbonyl moiety of the pyrrolidinone precursor. This step forms the fused pyrrolidine-2,3-dione scaffold via regioselective C–C bond formation.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Solvent Ratio : A 1:2 (v/v) acetonitrile-to-buffer ratio maximizes enzyme activity while ensuring substrate solubility.

- pH : The reaction proceeds optimally at pH 8.0, aligning with the laccase’s activity profile.

- Temperature : Conducted at room temperature (25°C), the reaction achieves completion within 4.5 hours, as monitored by thin-layer chromatography (TLC).

Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification via preparative TLC (20 × 20 cm silica plates, n-hexane:ethyl acetate gradient). The isolated yield for 3j is 60%, with a melting point of 143–145°C.

Chemical Synthesis via Potassium Hexacyanoferrate(III) Oxidation

Alternative Oxidative Pathway

For laboratories lacking access to enzymatic systems, potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) serves as a chemical oxidant. In this method, 1j and 2j are stirred in acetonitrile-phosphate buffer (pH 8.0) with K₃[Fe(CN)₆] (2 mmol) under aerobic conditions. The oxidant facilitates catechol dehydrogenation, generating reactive quinone intermediates that couple with the pyrrolidinone core. This method mirrors the enzymatic pathway but replaces laccase with a stoichiometric oxidant, circumventing enzyme cost and stability issues.

Comparative Analysis of Methods

| Parameter | Biocatalytic Method | Chemical Oxidation |

|---|---|---|

| Catalyst | Myceliophthora thermophila | K₃[Fe(CN)₆] |

| Reaction Time | 4.5 hours | 4–6 hours |

| Yield | 60% | 55–58% |

| Environmental Impact | Green chemistry compliant | Requires heavy metal disposal |

| Scalability | Moderate | High |

While the enzymatic method aligns with sustainable chemistry principles, the chemical route offers scalability for industrial applications despite lower yields.

Structural Characterization and Analytical Data

Spectroscopic Identification

3j is characterized by ¹H NMR (300 MHz, DMSO-d₆): δ 9.34 (s, 2H, phenolic -OH), 7.83 (d, J = 8.1 Hz, 2H, aryl-H), 7.41 (t, J = 7.8 Hz, 2H, phenyl-H), 7.24 (t, J = 7.3 Hz, 1H, phenyl-H), 6.84 (d, J = 9.2 Hz, 3H, methoxyphenyl-H), 3.16 (s, 3H, -OCH₃), and 2.23 (s, 3H, -CH₃). ¹³C NMR (75 MHz, DMSO-d₆) confirms the carbonyl resonances at δ 191.6 (C=O) and 167.8 (ester COO), alongside aromatic carbons at δ 146.7–115.2.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-methoxyphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate, and how are intermediates validated?

The compound is synthesized via multicomponent reactions, such as the one-pot condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under optimized conditions. Key intermediates are validated using spectroscopic techniques (e.g., FTIR, H/C NMR) and mass spectrometry . In pharmaceutical contexts, intermediates like ethyl 6-(4-(5-halopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate are cyclized and amidated to yield active drug candidates, with reaction progress monitored by HPLC and TLC .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and pseudosymmetry . For example, disorder in the pyrrolidine ring or phenyl substituents can be resolved using SHELXL’s constraint and restraint features .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm and methoxy (C-O) vibrations at ~1250 cm.

- NMR : H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and ethyl/methoxy groups (δ 1.2–4.0 ppm). C NMR resolves carbonyl carbons (~165–180 ppm) and quaternary carbons in the pyrrolidine ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 419.1478 for CHNO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the electron-withdrawing 4,5-dioxo group increases electrophilicity at the pyrrolidine ring, facilitating nucleophilic attacks in synthetic modifications . Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .

Q. What role does ring puckering play in the compound’s conformational stability, and how is it quantified?

The Cremer-Pople puckering parameters (, , ) quantify nonplanarity in the pyrrolidine ring. For example, a pseudorotation amplitude () of 0.5–0.7 Å and phase angle () near 180° indicate a twisted envelope conformation, stabilizing the molecule via reduced steric strain between substituents . X-ray data analyzed with software like PLATON or OLEX2 visualizes puckering .

Q. How is the compound evaluated for biological activity, particularly as a Factor Xa inhibitor?

- In Vitro Assays : Chromogenic substrate assays measure Factor Xa inhibition (IC values) using purified enzyme and synthetic substrates (e.g., S-2222).

- Structure-Activity Relationships (SAR) : Modifications at the 4-methoxyphenyl or carboxylate groups correlate with binding affinity to Factor Xa’s S1/S4 pockets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the Factor Xa active site (PDB: 2W26), highlighting hydrogen bonds with Ser195 and hydrophobic interactions with Tyr99 .

Q. What challenges arise in scaling up synthesis, and how are enantiomeric impurities controlled?

- Scale-Up Issues : Exothermic cyclization steps require controlled temperature gradients to avoid byproducts (e.g., dimerization).

- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while asymmetric catalysis (e.g., Evans’ oxazaborolidine) ensures stereochemical fidelity during intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.